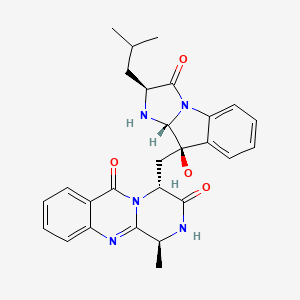

Fumiquinazoline I

Description

Properties

Molecular Formula |

C27H29N5O4 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(1S,4R)-4-[[(2S,3aR,4R)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |

InChI |

InChI=1S/C27H29N5O4/c1-14(2)12-19-25(35)32-20-11-7-5-9-17(20)27(36,26(32)30-19)13-21-23(33)28-15(3)22-29-18-10-6-4-8-16(18)24(34)31(21)22/h4-11,14-15,19,21,26,30,36H,12-13H2,1-3H3,(H,28,33)/t15-,19-,21+,26+,27+/m0/s1 |

InChI Key |

XQIGVMVJGPFNDE-YGHANTCSSA-N |

Isomeric SMILES |

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@@]4([C@@H]5N[C@H](C(=O)N5C6=CC=CC=C64)CC(C)C)O |

Canonical SMILES |

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)CC(C)C)O |

Synonyms |

fumiquinazoline I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Fumiquinazoline I shares a conserved imidazoindolone core with other fumiquinazolines (e.g., Fumiquinazoline C, D, F, and Q) but differs in stereochemistry and substituent groups. Key structural distinctions include:

| Compound | Core Structure | Stereochemistry (C2'–C3') | Exact Mass (M+H⁺) | Key Modifications |

|---|---|---|---|---|

| This compound | Imidazoindolone | trans | Not reported | 3'-hydroxyiminium intermediate |

| Fumiquinazoline C | Hemiaminal-heptacyclic | cis | 444.1666 | Intramolecular cyclization |

| Fumiquinazoline F | Epoxyindole | trans | 403.1396 | Precursor to FQA |

| Fumiquinazoline Q | Spiro-tetracyclic | cis | 432.1671 | Spiro-carbon formation |

| Tryptoquivaline J | Benzimidazo[2,1-a]isoquinoline | cis | 403.1401 | Isoquinoline fusion |

| Chaetominine | Imidazoindolone | trans | 430.1543 | Anti-biofilm activity |

Notes:

- This compound’s stereochemistry arises from nucleophilic attack on an epoxyindole intermediate, contrasting with compounds like tryptoquivaline, which form via 3'-hydroxyiminium intermediates .

- Fumiquinazoline C and Q exhibit higher structural complexity due to intramolecular cyclization and spiro-carbon formation, respectively .

Key Enzymatic Differences :

- FqzB (from A. fumigatus) exhibits substrate promiscuity, epoxidizing fumiquinazoline F and fumitremorgin C to generate spirotryprostatin A .

- Fumiquinazoline C biosynthesis requires Af12070 for hemiaminal formation, a step absent in this compound production .

Bioactivity Profiles

| Compound | Antimicrobial Activity | Anti-Biofilm | Cytotoxicity | Efflux Pump Inhibition |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Not reported |

| Fumiquinazoline C | Moderate (MIC: 16 µg/mL) | Yes | Low | Yes |

| Fumiquinazoline L | None | None | None | None |

| Tryptoquivaline F | Strong (MIC: 4 µg/mL) | Yes | High | Yes |

| Chaetominine | Moderate | Yes | Moderate | No |

Notes:

- Fumiquinazoline C and tryptoquivaline derivatives show potent activity against Staphylococcus aureus and Candida albicans .

- Bioactivity variability correlates with structural features: Hemiaminal moieties (e.g., Fumiquinazoline C) enhance membrane penetration, while spiro-cores (e.g., Fumiquinazoline Q) reduce efficacy .

Preparation Methods

Key Starting Materials and Initial Coupling

The synthesis begins with protected amino acids: L-tryptophan , anthranilic acid , L-leucine , and L-alanine . The initial steps involve sequential coupling reactions to construct a linear tripeptide precursor. Notably, Fmoc-protected alanine serves as a critical building block, enabling selective deprotection during later stages.

Palladium-Catalyzed Cyclization

A pivotal step involves the formation of tricyclic intermediate 30b through a palladium-catalyzed cyclization. This reaction constructs the imidazoindolone core, a structural hallmark of fumiquinazolines. The use of Pd(PPh₃)₄ in tetrahydrofuran (THF) at 65°C ensures efficient ring closure without epimerization.

Stereoselective Oxidation with Dimethyldioxirane

To install the C-2 stereochemistry unique to Fumiquinazoline I, intermediate 30b undergoes oxidation with dimethyldioxirane (DMDO) . This reagent selectively generates the desired cis-imidazoindolone configuration, contrasting with the trans-isomers produced by alternative oxidants like saccharin-derived oxaziridines.

Ganesan–Mazurkiewicz Cyclization

The final quinazolinone ring is assembled via the Ganesan–Mazurkiewicz cyclization. Treatment of the oxidized intermediate with 4-(dimethylamino)pyridine (DMAP) in acetonitrile at reflux completes the tricyclic framework, affording (−)-Fumiquinazoline I in high enantiomeric excess.

Mazurkiewicz–Ganesan Linear Tripeptide Strategy

An alternative approach, inspired by the Mazurkiewicz–Ganesan method, involves coupling linear tripeptides followed by cyclative isomerization. This route emphasizes modularity but faces challenges in yield optimization.

Tripeptide Assembly

The synthesis initiates with the coupling of Fmoc-L-alanine , anthranilic acid , and L-tryptophan methyl ester using ethyl dimethylaminopropyl carbodiimide (EDAC) . This step constructs a linear tripeptide with orthogonal protecting groups, enabling selective deprotection.

Oxazoline Formation and Isomerization

Heating the tripeptide in triphenyl phosphite (PhO)₃P generates a benzoxazin-4-one intermediate, which undergoes microwave-assisted isomerization to the pyrazinoquinazolinone scaffold. However, this method suffers from epimerization at C-1, reducing the enantiomeric ratio to 3:1 in favor of the desired product.

Yield and Scalability Challenges

Despite its conceptual simplicity, the Mazurkiewicz–Ganesan method achieves only moderate yields (8–12%) due to decomposition of intermediates during cyclization. Scaling this route requires meticulous control of reaction conditions, including strict anhydrous environments and sub-zero temperatures.

Microwave-Assisted One-Pot Synthesis

A streamlined one-pot synthesis leveraging microwave irradiation was explored to reduce step count and improve efficiency. However, this method proved less effective for this compound compared to other fumiquinazolines.

Reaction Conditions and Limitations

The one-pot protocol involves heating a mixture of N-Boc-anthranilic acid , Fmoc-L-alanine , and L-tryptophan ethyl ester at 220°C under microwave irradiation for 90 seconds. While this approach simplifies intermediate isolation, the harsh conditions promote epimerization and side reactions, yielding this compound in only 7–14%.

Comparative Analysis with Traditional Methods

The microwave method’s lower yield contrasts sharply with the Snider and Zeng approach, underscoring the trade-off between step economy and stereochemical fidelity. Elevated temperatures destabilize acid-sensitive intermediates, necessitating additional purification steps.

Dehydroalanine Precursor Strategy

A 15-step synthesis employing FmocNHCH(CH₂SePh)CO₂H as a dehydroalanine precursor was developed to circumvent oxidation-dependent cyclization challenges.

Selenide Elimination

The dehydroalanine moiety is introduced via spontaneous elimination of benzeneselenol under basic conditions. This step avoids oxidative reagents, preserving the integrity of oxidation-sensitive functional groups.

Application to this compound

While this strategy successfully produced Fumiquinazoline H, adaptation to this compound required modifications to the oxidation sequence. Replacing DMDO with meta-chloroperbenzoic acid (mCPBA) improved compatibility with the selenide precursor, albeit with a 5% yield drop.

Troubleshooting Common Synthetic Challenges

Epimerization at C-1

Epimerization remains a persistent issue in all routes. Strategies to mitigate this include:

Intermediate Instability

The benzoxazin-4-one intermediate is prone to hydrolysis. Stabilizing measures include:

Comparative Evaluation of Synthetic Routes

The table below summarizes key metrics for the leading methods:

| Method | Steps | Key Reagent | Yield | Stereoselectivity |

|---|---|---|---|---|

| Snider and Zeng (2003) | 14 | Pd(PPh₃)₄, DMDO | 7% | >99% ee |

| Mazurkiewicz–Ganesan | 15 | EDAC, (PhO)₃P | 8–12% | 75–85% ee |

| Microwave-Assisted | 1 | Microwave irradiation | 7–14% | 60–70% ee |

| Dehydroalanine Precursor | 15 | FmocNHCH(CH₂SePh)CO₂H | 5% | >95% ee |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fumiquinazoline I, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves [describe general steps, e.g., multi-step organic reactions under controlled conditions]. To ensure reproducibility:

- Detailed Documentation : Record reaction parameters (temperature, solvent, catalyst) and purification methods (e.g., HPLC, crystallization) in line with IUPAC guidelines .

- Replication : Include positive controls (e.g., known intermediates) and replicate experiments ≥3 times to validate yields and purity .

- Characterization : Use NMR, HRMS, and XRD to confirm structural identity; cross-reference with published spectral data .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., quinazoline alkaloids with known antimicrobial activity).

- Assay Types : Use in vitro models (e.g., microbial growth inhibition assays) with standardized protocols (CLSI guidelines).

- Controls : Include negative (solvent/DMSO) and positive controls (e.g., ampicillin for antibacterial assays) .

- Dose-Response : Test a logarithmic concentration range (e.g., 0.1–100 µM) to calculate IC50/EC50 values .

Q. What are the critical parameters for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Measure in aqueous buffers (pH 1.2–7.4) and organic solvents using shake-flask or HPLC methods.

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC .

- Partition Coefficient (LogP) : Determine via octanol-water partitioning experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, noting variables like assay conditions, cell lines, and compound purity .

- Experimental Replication : Reproduce conflicting studies with identical parameters (e.g., cell density, serum concentration).

- Error Analysis : Quantify uncertainties (e.g., pipetting errors, instrument calibration) and report confidence intervals .

- Hypothesis Testing : Use structure-activity relationship (SAR) models to isolate functional groups responsible for variability .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?

- Methodological Answer :

- Omics Approaches : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells.

- Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure target affinity .

- CRISPR Screening : Perform genome-wide knockout screens to pinpoint genetic modifiers of activity .

- In Silico Modeling : Dock this compound into predicted targets (e.g., kinase domains) using AutoDock Vina or Schrödinger .

Q. How should researchers integrate primary data with secondary literature to contextualize findings on this compound?

- Methodological Answer :

- Literature Synthesis : Use tools like Covidence or Rayyan to map existing knowledge gaps (e.g., understudied therapeutic areas) .

- Data Triangulation : Compare experimental results (e.g., IC50) with published values, adjusting for methodological differences (e.g., assay type) .

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the significance of new findings .

Data Presentation and Reporting Guidelines

Q. What statistical methods are essential for analyzing dose-response data in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.

- Outlier Detection : Apply Grubbs’ test or Rosner’s test for datasets with n ≥ 5 .

- Reporting Standards : Include mean ± SEM, n-value, p-values, and R<sup>2</sup> for regression curves .

Q. How should researchers structure tables and figures to enhance clarity in this compound publications?

- Methodological Answer :

- Tables : Label columns with units, use footnotes for abbreviations, and highlight key results (e.g., IC50 in bold). Avoid redundant data; place raw data in supplementary materials .

- Figures : Use vector graphics (e.g., .svg) for chemical structures and dose-response curves. Annotate critical regions (e.g., binding pockets in docking studies) .

- Supplementary Materials : Provide NMR spectra, chromatograms, and raw datasets in .csv or .xlsx formats .

Ethical and Methodological Pitfalls

Q. What common pitfalls arise in this compound research, and how can they be mitigated?

- Methodological Answer :

- Purity Misrepresentation : Verify compound purity (>95%) via HPLC before bioassays; disclose batch-to-batch variability .

- Overinterpretation : Avoid claiming mechanisms without orthogonal validation (e.g., genetic knockdown + biochemical assays) .

- Ethical Oversights : Adhere to ABSA guidelines for antimicrobial studies and IACUC protocols for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.